molecular formula C6H3F2NO B8589499 2-Pyridinecarboxaldehyde, 3,4-difluoro- CAS No. 1239351-97-3

2-Pyridinecarboxaldehyde, 3,4-difluoro-

Cat. No.: B8589499
CAS No.: 1239351-97-3
M. Wt: 143.09 g/mol
InChI Key: MODCKWZVKBXDPO-UHFFFAOYSA-N
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Description

2-Pyridinecarboxaldehyde, 3,4-difluoro- is a fluorinated pyridine derivative with the molecular formula C6H3F2NO. This compound is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the pyridine ring and an aldehyde group at the 2nd position. Fluorinated pyridines, including 2-Pyridinecarboxaldehyde, 3,4-difluoro-, are of significant interest due to their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxaldehyde, 3,4-difluoro- typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of 2-Pyridinecarboxaldehyde, 3,4-difluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, 3,4-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinecarboxaldehyde, 3,4-difluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, 3,4-difluoro- is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, which can influence its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboxaldehyde, 3,4-difluoro- is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1239351-97-3

Molecular Formula

C6H3F2NO

Molecular Weight

143.09 g/mol

IUPAC Name

3,4-difluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3F2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H

InChI Key

MODCKWZVKBXDPO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyllithium (ALDRICH, 1.529 mL, 3.82 mmol) was added dropwise over 10 min at −20° C. (CCl4/acetone) to a solution of N,N,N′,N′-tetramethylethylendiamine (ALDRICH, 0.521 mL, 3.48 mmol) in diethyl ether (anh) (15 mL). Reaction mixture was stirred at −20° C. for 1 h and cooled to −78° C. (acetone/CO2(s)). A solution of 3,4-difluoropyridine (CHEMCOLLECT, 400 mg, 3.48 mmol) in diethyl ether (1 mL) was added dropwise over 15 min at −78° C. Mixture was stirred at −78° C. temperature for 1 hour. N,N-Dimethylformamide (300 μl), previously dissolved in diethyl ether (1 mL), was added dropwise over 10 min at −78° C. Reaction mixture was stirred for 2 hours and was poured carefully onto a rapidly stirring ice/water mixture. Mixture was stirred for 20 min and diluted with ethyl acetate (15 mL). Aqueous layer was further extracted with DCM (4×15 ml). Organic layers were combined, dried over MgSO4(anh) and concentrated. Residue was purified by silica chromatography using Hexane-AcOEt (1:3) as eluents to yield the title compound (148 mg, 1.034 mmol, 30% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm: 10.02-10.03 (m, 1H), 8.63-8.66 (m, 1H), 7.87-7.93 (m, 1H). [ES+MS] m/z 144 (MH+).
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
300 μL
Type
solvent
Reaction Step One
Quantity
1.529 mL
Type
reactant
Reaction Step Two
Quantity
0.521 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
CCl4 acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
acetone CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
30%

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